MIRA-1

Vue d'ensemble

Description

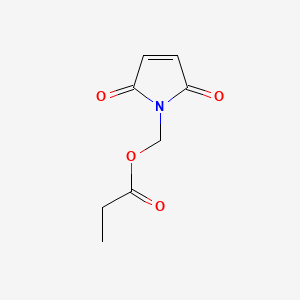

MIRA-1 (1-[(1-Oxopropoxy)méthyl]-1H-pyrrole-2,5-dione) est un analogue de la maléimide. Il a suscité un intérêt en raison de sa capacité à restaurer la conformation et la fonction cellulaire du p53 de type sauvage. Plus précisément, this compound induit l'apoptose dans les cellules p53 mutantes en réactivant la transactivation transcriptionnelle dépendante de p53 . Son activité anticancéreuse en fait un composé prometteur pour de nouvelles recherches.

Applications De Recherche Scientifique

MIRA-1’s applications span several fields:

Chemistry: As a tool to study p53 reactivation and transcriptional regulation.

Biology: Investigating p53-related pathways and apoptosis.

Medicine: Potential anticancer therapy.

Industry: Limited applications due to its research-oriented focus.

Mécanisme D'action

MIRA-1, also known as (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl propionate, NSC19630, or 1h-pyrrole-2,5-dione, 1-[(1-oxopropoxy)methyl]-, is a compound that has shown significant potential in the field of oncology .

Target of Action

This compound is a maleimide analogue that primarily targets the p53 protein, a tumor suppressor protein . The p53 protein plays a crucial role in preventing cancer formation, thus, it has been dubbed the “guardian of the genome”.

Mode of Action

This compound operates by restoring the wild-type conformation and function to mutant p53, thereby inducing apoptosis in mutant p53 cells . This restoration of p53-dependent transcriptional transactivation leads to the induction of apoptosis in cells harboring mutant p53 .

Biochemical Pathways

This compound’s action results in the upregulation of pro-apoptotic proteins like Puma and Bax, and the downregulation of anti-apoptotic proteins such as Mcl-1 and c-Myc . Furthermore, this compound triggers the activation of PERK and IRE-a, leading to the splicing of XBP1, indicating an association with the endoplasmic reticulum stress response .

Pharmacokinetics

Its ability to induce apoptosis in mutant p53 cells suggests that it can effectively reach its target sites in the body .

Result of Action

This compound treatment results in the inhibition of cell viability, colony formation, and migration, and an increase in apoptosis of cells, irrespective of their p53 status . This leads to the retardation of tumor growth and prolonged survival in animal models bearing tumors .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the combined treatment of this compound with other anti-myeloma agents like dexamethasone, doxorubicin, or velcade has shown a synergistic response in cells . This suggests that the action environment, including the presence of other drugs, can significantly influence the action and efficacy of this compound.

Analyse Biochimique

Biochemical Properties

MIRA-1 plays a significant role in biochemical reactions, particularly in the context of cancer biology. It interacts with the p53 protein, a crucial tumor suppressor protein, and reinstates its native structure and functionality . This interaction triggers p53-mediated transcriptional activation of critical targets such as p21, MDM2, and PUMA .

Cellular Effects

This compound has been observed to have profound effects on various types of cells. It inhibits cell viability, colony formation, and migration, and increases apoptosis of cells irrespective of their p53 status . This compound also influences cell function by upregulating Puma and Bax and downregulating Mcl-1 and c-Myc .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the p53 protein. This compound restores the native conformation and function to mutant p53, triggering p53-dependent apoptosis . It also triggers the activation of PERK and IRE-a, leading to the splicing of XBP1, indicating an association with the endoplasmic reticulum stress response .

Méthodes De Préparation

Voies de synthèse :: MIRA-1 peut être synthétisé selon diverses voies, mais une méthode courante implique la réaction de l'anhydride maléique avec un alcool approprié (par exemple, l'alcool propargylique) pour former le cycle maléimide. La voie de synthèse détaillée comprendrait des étapes telles que l'estérification, la cyclisation et la purification.

Production industrielle :: Bien que this compound soit principalement étudié en laboratoire, ses méthodes de production à l'échelle industrielle ne sont pas largement documentées. L'optimisation de la voie de synthèse et la mise à l'échelle seraient essentielles pour une production à grande échelle.

Analyse Des Réactions Chimiques

Réactivité :: MIRA-1 subit diverses réactions chimiques, notamment:

Oxydation: Il peut être oxydé dans des conditions spécifiques.

Substitution: Des réactions de substitution nucléophile peuvent se produire au niveau de la partie maléimide.

Autres transformations: Des modifications supplémentaires peuvent impliquer des interconversions de groupes fonctionnels.

Oxydation: Des oxydants comme le peroxyde d'hydrogène (H₂O₂) ou l'acide m-chloroperbenzoïque (m-CPBA).

Substitution: Des nucléophiles (par exemple, des amines, des thiols) en présence d'une base.

Autres réactions: Hydrolyse catalysée par les acides, estérification ou amidation.

Principaux produits :: Les principaux produits dépendent des conditions de réaction spécifiques. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la substitution peut conduire à des dérivés maléimides modifiés.

4. Applications de recherche scientifique

Les applications de this compound couvrent plusieurs domaines:

Chimie: Comme outil pour étudier la réactivation du p53 et la régulation transcriptionnelle.

Biologie: Enquête sur les voies liées au p53 et à l'apoptose.

Médecine: Thérapie anticancéreuse potentielle.

Industrie: Applications limitées en raison de son orientation axée sur la recherche.

5. Mécanisme d'action

Le mécanisme de this compound implique:

Réactivation du p53: Il restaure la fonction du p53 de type sauvage, favorisant l'apoptose dans les cellules p53 mutantes.

Activation transcriptionnelle: En améliorant la transcription dépendante de p53, il déclenche les voies apoptotiques en aval.

Comparaison Avec Des Composés Similaires

MIRA-1 se distingue par sa capacité unique à réactiver le p53. Des composés similaires comprennent le PRIMA-1, qui partage une origine de criblage similaire mais diffère structurellement .

Propriétés

IUPAC Name |

(2,5-dioxopyrrol-1-yl)methyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-2-8(12)13-5-9-6(10)3-4-7(9)11/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEWPGYLMHXLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280990 | |

| Record name | NSC19630 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72835-26-8 | |

| Record name | NSC19630 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC19630 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10-Anthracenedione, 1-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]-](/img/structure/B1680122.png)

![2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide](/img/structure/B1680123.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]-3-methoxybenzoyl]amino]pentanedioic acid](/img/structure/B1680128.png)

![4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile](/img/structure/B1680135.png)

![[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B1680136.png)

![(4E)-4-[(1S,2R,3S,6R)-2-[(3S)-3-Cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid](/img/structure/B1680138.png)

![3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol](/img/structure/B1680141.png)